2-Bromo-4-isobutyl-1-methoxybenzene
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Overview
Description
2-Bromo-4-isobutyl-1-methoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of anisole, where the methoxy group is substituted with a bromine atom at the second position and an isobutyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isobutyl-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-isobutyl-1-methoxybenzene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isobutyl-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of a boronic acid.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield 2-methoxy-4-isobutyl-1-methoxybenzene.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the aryl bromide with the boronic acid.
Scientific Research Applications
2-Bromo-4-isobutyl-1-methoxybenzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isobutyl-1-methoxybenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted product . In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar structure but lacks the isobutyl group.
2-Bromoanisole: Similar structure but lacks the isobutyl group and has the bromine atom at a different position.
4-Methoxybenzyl Bromide: Similar structure but has a bromomethyl group instead of a bromine atom.
Uniqueness
2-Bromo-4-isobutyl-1-methoxybenzene is unique due to the presence of both the isobutyl and methoxy groups, which can influence its reactivity and applications in synthesis compared to other brominated anisole derivatives.
Properties
Molecular Formula |
C11H15BrO |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-1-methoxy-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H15BrO/c1-8(2)6-9-4-5-11(13-3)10(12)7-9/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
KAZZAJSSGRLDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
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